molecular formula C22H19F3N4O2 B11280495 2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11280495
M. Wt: 428.4 g/mol
InChI Key: GGJPOOKWQUPBRU-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining an indole core, a 1,3,4-oxadiazole ring substituted with a propyl group, and an acetamide moiety linked to a 2-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the oxadiazole and indole rings contribute to π-π stacking interactions in biological targets .

Properties

Molecular Formula

C22H19F3N4O2

Molecular Weight

428.4 g/mol

IUPAC Name

2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H19F3N4O2/c1-2-7-20-27-28-21(31-20)18-12-14-8-3-6-11-17(14)29(18)13-19(30)26-16-10-5-4-9-15(16)22(23,24)25/h3-6,8-12H,2,7,13H2,1H3,(H,26,30)

InChI Key

GGJPOOKWQUPBRU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Indole Synthesis: The indole moiety can be prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reactions: The final step involves coupling the oxadiazole and indole intermediates with the trifluoromethylphenyl acetamide using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the oxadiazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenating agents, nitrating agents, under controlled temperature and solvent conditions.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of halogenated or nitrated trifluoromethylphenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its unique structural features and potential biological activity.

    Biological Research: The compound can be used as a probe to study various biological pathways and molecular interactions.

    Material Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The indole moiety may interact with protein receptors or enzymes, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Oxadiazole Substituents
Compound Name Oxadiazole Substituent Molecular Formula Molecular Weight Key Differences vs. Target Compound
2-[2-(5-Isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide Isopropyl C23H21F3N4O2 442.44 Bulkier alkyl group; para-substituted phenyl
2-[2-(5-Isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide Isobutyl C23H21F3N4O2 442.44 Larger branched alkyl; para-substituted phenyl
2-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[(4-methylphenyl)methyl]acetamide Ethyl C22H22N4O2 374.44 Smaller alkyl; benzyl substituent

Key Observations :

  • Alkyl Chain Effects : Propyl (target) vs. ethyl () or isopropyl/isobutyl () alters lipophilicity and steric hindrance. Larger substituents (e.g., isobutyl) may reduce solubility but enhance target binding .
Analogs with Modified Acetamide Substituents
Compound Name Acetamide Substituent Molecular Formula Molecular Weight Key Differences vs. Target Compound
N-(2-Phenylethyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide 2-Phenylethyl C23H24N4O2 388.47 Flexible alkyl-aryl chain
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide Benzodioxolylmethyl C24H22N4O4 430.46 Polar benzodioxole group

Key Observations :

  • Steric Effects : The 2-phenylethyl substituent () lacks the electron-withdrawing trifluoromethyl group, which may reduce metabolic stability .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogs (e.g., ’s 4-methylphenylmethyl derivative) .

Biological Activity

The compound 2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic molecule that combines several pharmacologically relevant structural motifs, including an indole moiety and an oxadiazole ring. These features suggest potential biological activities, particularly in the fields of oncology and metabolic disorders.

Structural Overview

The compound's structure can be broken down into key components:

  • Indole Moiety : Known for its interactions with various receptors and enzymes, potentially influencing neurotransmitter systems.
  • Oxadiazole Ring : This heterocyclic structure is often associated with bioactivity, including anti-cancer properties.
  • Trifluoromethyl Phenyl Group : This substituent may enhance lipophilicity and bioavailability.

While the precise mechanism of action for this compound remains to be fully elucidated, it is hypothesized that its biological effects may arise from:

  • Modulation of Enzyme Activity : The indole and oxadiazole components may interact with specific enzymes or receptors, influencing their activity.
  • Cellular Apoptosis Induction : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through DNA damage pathways.

Anticancer Properties

Research indicates that derivatives of oxadiazoles exhibit significant anticancer activity. In vitro studies have shown that compounds similar to the one can induce cell death in various cancer cell lines. For instance:

  • IC50 Values : In a study involving oxadiazole derivatives, compounds demonstrated IC50 values ranging from 8.14 µM to 10.48 µM against glioblastoma cell lines, indicating effective cytotoxicity .

Antidiabetic Activity

The potential antidiabetic effects of similar oxadiazole-containing compounds have been explored using model organisms such as Drosophila melanogaster. Studies have shown that certain derivatives can significantly lower glucose levels in diabetic models by inhibiting α-glucosidase activity .

Case Studies

  • Cancer Cell Studies :
    • A study evaluated the cytotoxic effects of various oxadiazole derivatives on glioblastoma cells. The results indicated that specific derivatives led to significant DNA fragmentation and apoptosis, confirming their potential as anti-cancer agents .
  • Diabetes Model Studies :
    • In vivo studies using Drosophila demonstrated that certain oxadiazole compounds effectively reduced glucose levels, suggesting a mechanism involving enzyme inhibition similar to that observed with known antidiabetic drugs .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

Compound NameStructure FeaturesIC50 (µM)Biological Activity
Compound AIndole + Oxadiazole8.14Anticancer
Compound BIndole + Oxadiazole10.48Anticancer
Compound COxadiazole only9.18Antioxidant

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